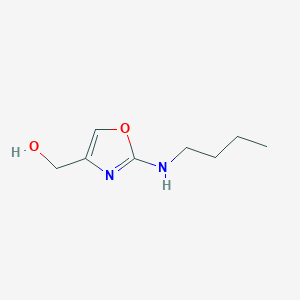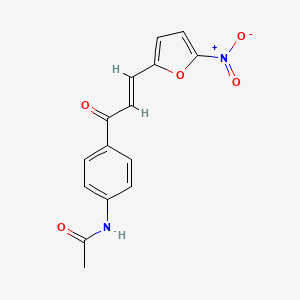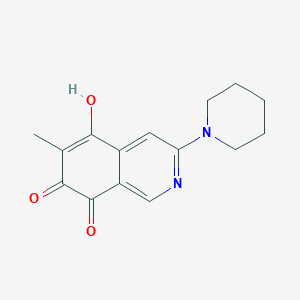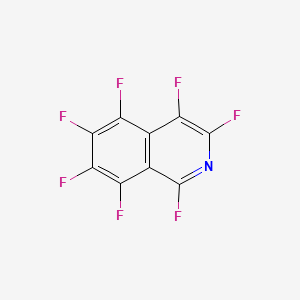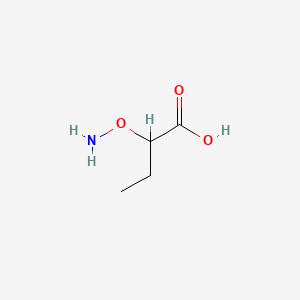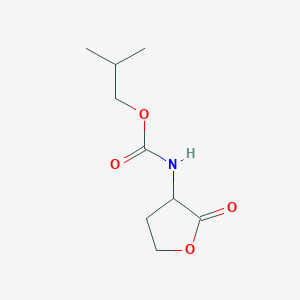
2-Methylpropyl (2-oxooxolan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl (2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes an isobutyl group attached to a 2-oxotetrahydrofuran-3-yl moiety through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (2-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of isobutylamine with 2-oxotetrahydrofuran-3-yl chloroformate. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of isobutyl (2-oxotetrahydrofuran-3-yl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high yields and consistent product quality. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Isobutyl (2-oxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield isobutylamine and 2-oxotetrahydrofuran-3-yl alcohol.
Oxidation: Oxidative conditions can convert the 2-oxotetrahydrofuran-3-yl moiety to its corresponding carboxylic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbamate carbon, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent, and temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, often in an aqueous or organic solvent.
Substitution: Nucleophiles like amines or alcohols, typically in the presence of a base and an appropriate solvent.
Major Products Formed
Hydrolysis: Isobutylamine and 2-oxotetrahydrofuran-3-yl alcohol.
Oxidation: 2-oxotetrahydrofuran-3-yl carboxylic acid.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl (2-oxotetrahydrofuran-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential pharmacological properties, including its use as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of isobutyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Isobutyl (2-oxotetrahydrofuran-3-yl)carbamate can be compared with other carbamate compounds, such as:
tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate: Similar structure but with a tert-butyl group instead of an isobutyl group.
Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: Contains a benzyl group, which can influence its reactivity and applications.
Ethyl (2-oxotetrahydrofuran-3-yl)carbamate: Features an ethyl group, leading to different physical and chemical properties.
Properties
CAS No. |
51988-39-7 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methylpropyl N-(2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C9H15NO4/c1-6(2)5-14-9(12)10-7-3-4-13-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
DAWVUXYZJOAKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
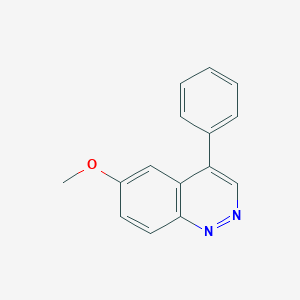
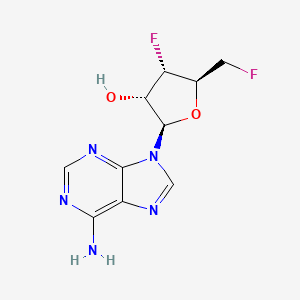


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)

![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
